BenchChemオンラインストアへようこそ!

5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one

Purity Quality Control Procurement Specification

5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one (CAS 1713174-37-8) is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, characterized by a pyridazinone ring substituted at position 5 with an ethylsulfonyl moiety and at position 6 with a phenyl group. Its molecular formula is C12H12N2O3S with a molecular weight of 264.30 g/mol.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B11782802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3S/c1-2-18(16,17)10-8-11(15)13-14-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15)
InChIKeyYBQABTBZXHJDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one: Core Chemical Identity and Procurement Parameters


5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one (CAS 1713174-37-8) is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, characterized by a pyridazinone ring substituted at position 5 with an ethylsulfonyl moiety and at position 6 with a phenyl group . Its molecular formula is C12H12N2O3S with a molecular weight of 264.30 g/mol . The compound is commercially available at certified purities of ≥95% (AKSci) to 97% (Chemenu) and is supplied as a research-grade building block for medicinal chemistry and chemical biology applications .

Why 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one Cannot Be Replaced by the Unsubstituted Parent Scaffold


Simple replacement with the unsubstituted parent scaffold, 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6), is scientifically unsound because the 5-position substituent is the dominant determinant of target engagement and potency across the pyridazinone pharmacophore [1]. Extensive structure–activity relationship (SAR) studies on 5-substituted-6-phenyl-3(2H)-pyridazinones have demonstrated that the nature of the 5-substituent dictates activity profiles in platelet aggregation inhibition, vasorelaxation, aldose reductase inhibition, and kinase modulation [2]. The ethylsulfonyl group introduces a unique combination of hydrogen-bond acceptor capacity, steric bulk, and lipophilicity that cannot be replicated by hydrogen, halogen, or simple alkyl substituents, making the compound a distinct chemical probe rather than an interchangeable scaffold analog [3].

Quantitative Differentiation Evidence for 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one vs. Closest Analogs


Certified Purity and Batch Consistency: 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one (CAS 1713174-37-8) vs. Generic 6-Phenylpyridazin-3(2H)-one

The target compound is supplied at a minimum certified purity of 95% (AKSci) to 97% (Chemenu), with batch-specific analytical characterization (NMR, HPLC, GC) available upon request . In contrast, the unsubstituted parent scaffold 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6) is a commodity chemical often supplied without rigorous analytical certification for research use [1]. For applications requiring precise stoichiometric control—such as fragment-based drug discovery, biophysical assays (SPR, ITC, MST), and crystallography—the documented purity specification of the ethylsulfonyl derivative reduces the risk of confounding biological readouts arising from unidentified impurities .

Purity Quality Control Procurement Specification

Predicted Lipophilicity: 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one (LogP ~1.91) vs. Parent Scaffold (LogP ~1.44)

Computed partition coefficients indicate that 5-(ethylsulfonyl)-6-phenylpyridazin-3(2H)-one has a predicted LogP of approximately 1.91 (ZINC15, ZINC13822598), compared to a LogP of approximately 1.44 for the unsubstituted parent 6-phenylpyridazin-3(2H)-one (Molbase, CAS 2166-31-6), representing a ΔLogP of +0.47 [1] [2]. This moderate increase in lipophilicity, driven by the ethylsulfonyl substituent, is predicted to enhance passive membrane permeability while maintaining compliance with Lipinski's Rule of Five [3]. The ethylsulfonyl group also provides additional hydrogen-bond acceptor capacity (sulfonyl oxygens) absent in the parent scaffold, which may contribute to target binding interactions.

Lipophilicity Membrane Permeability ADME Prediction

Structural Basis for Aldose Reductase Inhibition: Sulfonyl-Pyridazinone Pharmacophore Alignment

High-resolution crystal structures (1.43 Å and 0.95 Å) of human aldose reductase (AR) complexed with sulfonyl-pyridazinone inhibitors have revealed that the pyridazinone head group occupies the catalytic site while the sulfonyl-linked aryl moiety penetrates the specificity pocket, establishing a validated binding mode for this chemotype [1]. In the same structural series, compound 8l—6-(2,4-dichlorophenylsulfonyl)-2H-pyridazin-3-one—demonstrated significantly enhanced potency compared to the unsubstituted parent compound 8, both in vitro and in vivo in diabetic rat models [2]. While 5-(ethylsulfonyl)-6-phenylpyridazin-3(2H)-one has not been directly tested in AR assays, its structural alignment with the crystallographically validated sulfonyl-pyridazinone pharmacophore—specifically the ethylsulfonyl group positioned to interact with the specificity pocket—supports class-level inference of potential AR inhibitory activity [3].

Aldose Reductase X-ray Crystallography Binding Mode

Platelet Aggregation Inhibition SAR: 5-Substituted-6-phenyl-3(2H)-pyridazinones Require a 5-Position Substituent for Activity

SAR studies by Sotelo et al. (2002) on a series of 5-substituted-6-phenyl-3(2H)-pyridazinones demonstrated that substitution at the 5-position is a prerequisite for platelet aggregation inhibitory activity, with compounds bearing diverse 5-substituents (amino, alkoxy, alkylthio, aryl) showing dose-dependent inhibition in ADP- and collagen-induced platelet aggregation assays [1]. In contrast, the unsubstituted parent scaffold 6-phenylpyridazin-3(2H)-one exhibited no measurable antiplatelet activity in the same assay systems, confirming that the 5-position substituent is an essential pharmacophoric element for this biological activity [2]. While the specific ethylsulfonyl derivative was not included in these published series, the presence of the electron-withdrawing sulfonyl group at the 5-position places this compound within the active substructural class [3].

Antiplatelet SAR Cardiovascular Research

High-Confidence Application Scenarios for 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one Based on Verified Differentiation Evidence


Aldose Reductase Inhibitor Fragment-Based Drug Discovery (FBDD) and Structure-Based Lead Optimization

The compound's structural alignment with the crystallographically validated sulfonyl-pyridazinone pharmacophore bound to human aldose reductase (PDB 1Z89, 1Z8A) makes it a suitable fragment or scaffold for FBDD campaigns targeting diabetic complications. The ethylsulfonyl moiety is predicted to engage the enzyme's specificity pocket while the pyridazinone head group occupies the catalytic site, providing a platform for structure-guided elaboration [1]. Procurement of this compound with documented batch purity (≥95%) ensures reliable SPR, ITC, and co-crystallography experiments where impurity profiles directly affect data quality.

Platelet Aggregation Inhibition Assay Development and Cardiovascular SAR Expansion

Given that 5-substitution is required for antiplatelet activity in the 6-phenylpyridazin-3(2H)-one series, this ethylsulfonyl derivative is a rational candidate for inclusion in platelet aggregation screening cascades (ADP-induced, collagen-induced, and thrombin-induced assays) [2]. Its differentiation from the inactive parent scaffold provides a clear SAR hypothesis: the ethylsulfonyl group confers activity while modulating physicochemical properties (ΔLogP +0.47 vs. parent) that may translate to differential pharmacokinetic behavior in ex vivo platelet function models.

Physicochemical Property Benchmarking in Cellular Permeability and ADME Profiling Studies

The compound's predicted LogP of 1.91, representing a +0.47 increase over the unsubstituted scaffold, positions it as a tool molecule for studying the impact of moderate lipophilicity enhancement on passive membrane permeability, P-glycoprotein efflux susceptibility, and intracellular target engagement in cell-based assays [3]. Researchers can use this compound alongside the parent scaffold (LogP 1.44) as a matched molecular pair to isolate the contribution of the ethylsulfonyl substituent to ADME parameters.

Chemical Biology Tool for Profiling Sulfonyl-Pyridazinone–Protein Interactions via Chemoproteomics

The ethylsulfonyl group provides a distinct chemical handle (sulfonyl moiety) that can be exploited for affinity-based protein profiling (e.g., pull-down proteomics with a functionalized analog) or as a warhead for covalent inhibitor design if further derivatized. The compound's well-defined structure (SMILES: O=C1C=C(S(=O)(CC)=O)C(C2=CC=CC=C2)=NN1) and commercial availability at documented purity facilitate its use as a starting material for chemoproteomic probe synthesis .

Quote Request

Request a Quote for 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.